molecular formula C8H10BBrClN B14591062 1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine CAS No. 61373-28-2

1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine

Cat. No.: B14591062
CAS No.: 61373-28-2
M. Wt: 246.34 g/mol
InChI Key: PQGLVVVXGUEHML-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine is an organic compound characterized by the presence of a bromophenyl group, a chlorine atom, and a dimethylboranamine moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine typically involves several steps. One common synthetic route includes the reaction of 4-bromophenylboronic acid with N,N-dimethylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized using agents like hydrogen peroxide or reduced using lithium aluminum hydride.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds in the presence of palladium catalysts.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the dimethylboranamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine can be compared with similar compounds such as:

    1-(4-Bromophenyl)-1-chloro-N,N-dimethylamine: Lacks the boranamine group, which may affect its reactivity and biological activity.

    1-(4-Bromophenyl)-1-chloro-N,N-dimethylborane: Contains a borane group instead of boranamine, leading to different chemical properties.

Properties

CAS No.

61373-28-2

Molecular Formula

C8H10BBrClN

Molecular Weight

246.34 g/mol

IUPAC Name

N-[(4-bromophenyl)-chloroboranyl]-N-methylmethanamine

InChI

InChI=1S/C8H10BBrClN/c1-12(2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3

InChI Key

PQGLVVVXGUEHML-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Br)(N(C)C)Cl

Origin of Product

United States

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